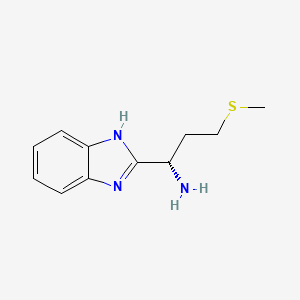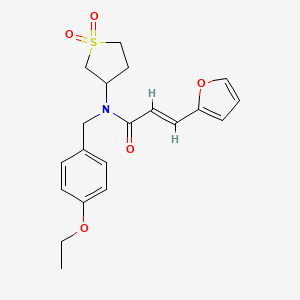![molecular formula C24H32N2 B11129112 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-benzimidazole](/img/structure/B11129112.png)
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a benzodiazole ring, a pentyl chain, and a phenyl group substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole ring and the subsequent attachment of the pentyl and phenyl groups. Common synthetic routes may involve:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pentyl Chain: This step may involve alkylation reactions using pentyl halides in the presence of a base.
Substitution of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting cellular processes.
Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-1,3-benzodiazole: shares structural similarities with other benzodiazole derivatives and substituted phenyl compounds.
Uniqueness
Unique Structural Features: The combination of the benzodiazole ring, pentyl chain, and 2-methylpropyl-substituted phenyl group gives this compound unique chemical properties.
Distinct Biological Activity: Its specific structure may confer distinct biological activities compared to other similar compounds, making it a valuable target for research.
Properties
Molecular Formula |
C24H32N2 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1-pentylbenzimidazole |
InChI |
InChI=1S/C24H32N2/c1-5-6-9-16-26-23-11-8-7-10-22(23)25-24(26)19(4)21-14-12-20(13-15-21)17-18(2)3/h7-8,10-15,18-19H,5-6,9,16-17H2,1-4H3 |
InChI Key |
IWRDPHIBMQGGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11129032.png)
![5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11129046.png)
![3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11129061.png)

![7-[3-(4-acetylpiperazin-1-yl)-2-hydroxypropoxy]-3-benzyl-4-methyl-2H-chromen-2-one](/img/structure/B11129067.png)
![6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide](/img/structure/B11129069.png)

![4-chloro-N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129086.png)
![N-[(4-chlorophenyl)sulfonyl]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11129087.png)

![2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129094.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129097.png)
![N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11129107.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11129109.png)
